![molecular formula C18H16N6OS2 B2525242 N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286714-75-7](/img/structure/B2525242.png)

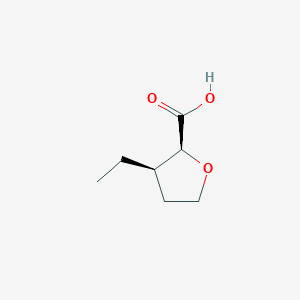

N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a similar compound was found to be monoclinic with a = 18.443 (2) Å, b = 4.0161 (6) Å, c = 23.396 (4) Å, β = 99.246 (6)°, V = 1710.4 (4) Å 3, Z = 4 .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the yield of a similar compound was 66%, with an IR (KBr, cm −1): 3159 (N–H), 1712 (C=O), 1659 (C=N, benzothiazole, str.), 1572 (N=C), 646 (CS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the yield of a similar compound was 66%, with a melting point of 252–254 °C .

Scientific Research Applications

Modulators of σ-receptors

Tetrahydro [1,2,3]triazolo [1,5- a ]pyrazines, which include the compound , have established themselves as modulators of σ-receptors .

Inhibitors of β-secretase-1 (BACE-1)

These compounds have been found to inhibit β-secretase-1 (BACE-1), an enzyme that plays a key role in the development of Alzheimer’s disease .

Inhibitors of Cytochrome Cyp8b1

The compound has been identified as an inhibitor of cytochrome Cyp8b1 . This enzyme is involved in the regulation of bile acid synthesis and cholesterol metabolism.

Antiviral Activity

The compound has demonstrated antiviral activity, and has been used in the treatment of herpes and viral hepatitis B .

Antitumor Activity

Representatives of this class of compounds, including the one , have shown antitumor activity .

Anti-corrosion Agents

Azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole, which include the compound , have been used as anti-corrosive agents for mild steel in acid solution .

Non-linear Optical (NLO) Materials

Due to their high thermal stability and sensitivity, these compounds are widely used in the design of non-linear optical (NLO) materials .

Photochemical Molecular Switches

These compounds have been used in the design of photochemical molecular switches due to their unique photo-switching properties .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS2/c1-10-15(16(25)21-17-19-11-6-2-4-8-13(11)26-17)22-23-24(10)18-20-12-7-3-5-9-14(12)27-18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIOQNAUDLLINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2525174.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)